(R)-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of adamantane groups, a phosphanyl group, and a sulfinamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:
Formation of the Adamantane-Phosphanyl Intermediate: This step involves the reaction of adamantane derivatives with phosphanyl reagents under controlled conditions to form the adamantane-phosphanyl intermediate.
Coupling with Phenyl Ethyl Derivative: The intermediate is then coupled with a phenyl ethyl derivative through a series of reactions, including nucleophilic substitution and reduction.
Introduction of the Sulfinamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert sulfinamide to amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the adamantane or phenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides, amines, and solvents like dimethylformamide and acetonitrile.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Substituted adamantane or phenyl derivatives.
Scientific Research Applications
®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic reactions, particularly in asymmetric synthesis and chiral catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide shares similarities with other adamantane-phosphanyl-sulfinamide compounds, such as:
- ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfonamide
- ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinylamine
Uniqueness
The uniqueness of ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of adamantane groups enhances its stability and lipophilicity, while the phosphanyl and sulfinamide groups contribute to its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C32H48NOPS |
---|---|
Molecular Weight |
525.8 g/mol |
IUPAC Name |
N-[(1S)-1-[2-[bis(1-adamantyl)phosphanyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H48NOPS/c1-21(33-36(34)30(2,3)4)28-7-5-6-8-29(28)35(31-15-22-9-23(16-31)11-24(10-22)17-31)32-18-25-12-26(19-32)14-27(13-25)20-32/h5-8,21-27,33H,9-20H2,1-4H3/t21-,22?,23?,24?,25?,26?,27?,31?,32?,35?,36?/m0/s1 |
InChI Key |
KHSXIJJBEKTIPR-AFIBEELVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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